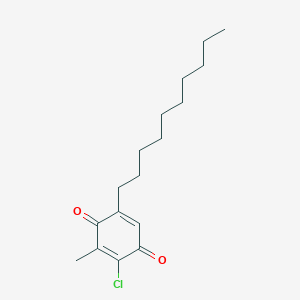
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the class of cyclohexadienes It is characterized by the presence of a chlorine atom, a decyl chain, and a methyl group attached to a cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of a suitable precursor, such as 5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent flow rates, resulting in high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced forms.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the formation of reactive intermediates, which can modify the activity of target proteins and pathways. Specific pathways involved may include oxidative stress response and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Decyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione: A related compound with methoxy groups instead of chlorine.
2-Chloro-5,5-dimethylcyclohex-2-enone: Another chlorinated cyclohexadiene derivative.
2-Hydroxy-3-methylcyclohexa-2,5-diene-1,4-dione: A hydroxylated analogue.
Uniqueness
2-Chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of a long decyl chain and a chlorine atom, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and the study of structure-activity relationships.
Properties
CAS No. |
120532-56-1 |
|---|---|
Molecular Formula |
C17H25ClO2 |
Molecular Weight |
296.8 g/mol |
IUPAC Name |
2-chloro-5-decyl-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H25ClO2/c1-3-4-5-6-7-8-9-10-11-14-12-15(19)16(18)13(2)17(14)20/h12H,3-11H2,1-2H3 |
InChI Key |
FUUIWGIQTOQNOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC(=O)C(=C(C1=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















